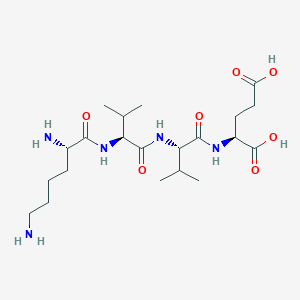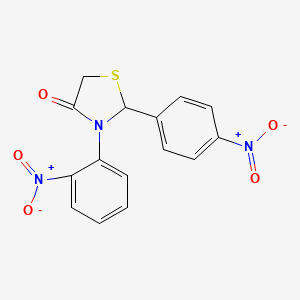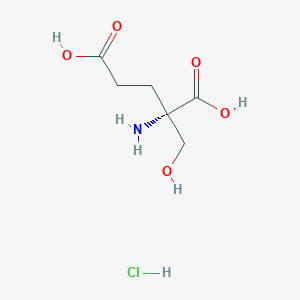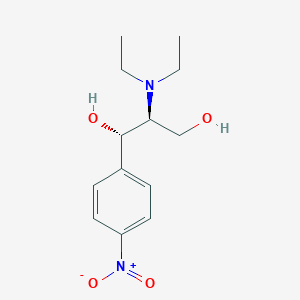
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a diethylamino group, a nitrophenyl group, and a propane-1,3-diol backbone, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of (1S,2S)-1-(4-nitrophenyl)propane-1,3-diol with diethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and concentration to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a nitroso or nitrate compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity, while the nitrophenyl group may contribute to its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2S)-2-(diethylamino)-1-(3-nitrophenyl)propane-1,3-diol
Uniqueness
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol is unique due to its specific stereochemistry and functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
493039-31-9 |
|---|---|
Molekularformel |
C13H20N2O4 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(1S,2S)-2-(diethylamino)-1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20N2O4/c1-3-14(4-2)12(9-16)13(17)10-5-7-11(8-6-10)15(18)19/h5-8,12-13,16-17H,3-4,9H2,1-2H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
DKPBTCVTLFACTN-STQMWFEESA-N |
Isomerische SMILES |
CCN(CC)[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Kanonische SMILES |
CCN(CC)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
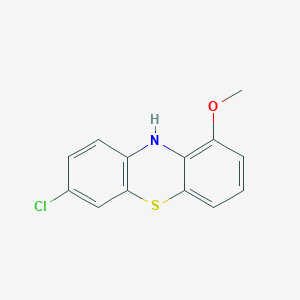
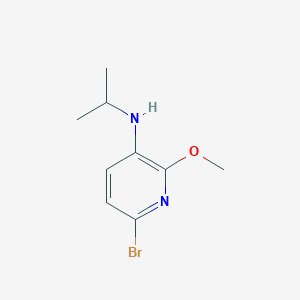

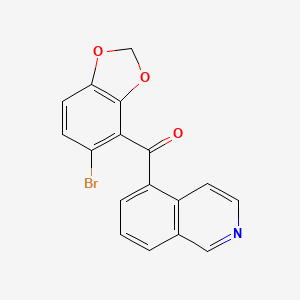
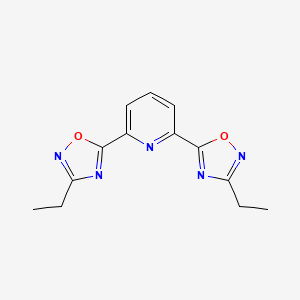
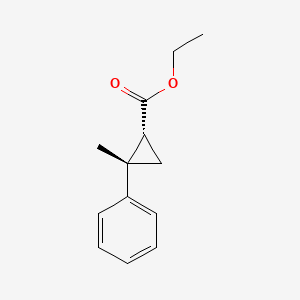
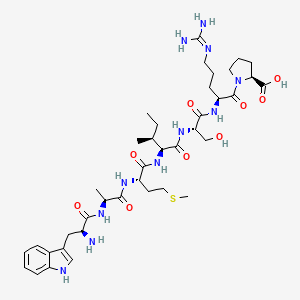
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
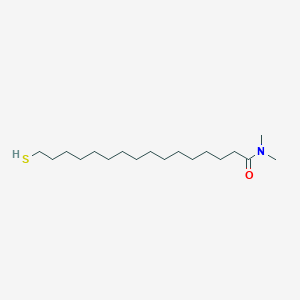
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
